molecular formula C22H20ClNS B138547 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine CAS No. 132924-59-5

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine

Cat. No.: B138547
CAS No.: 132924-59-5
M. Wt: 365.9 g/mol
InChI Key: XGJYZGNXLBHJJP-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and potential applications in various fields. The compound features a benzhydryl group, a 4-chloro-phenylthio group, and an azetidine ring, making it a unique structure with potential for various chemical reactions and applications.

Scientific Research Applications

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and functionalizations.

  • Biology: : The compound can be used in biological studies to investigate its effects on biological systems. It may serve as a potential lead compound for the development of new drugs or bioactive molecules.

  • Medicine: : The compound may have potential therapeutic applications. Research can focus on its pharmacological properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a suitable amine with an epoxide or a halide under basic conditions to form the azetidine ring.

  • Introduction of the Benzhydryl Group: : The benzhydryl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine ring with a benzhydryl halide in the presence of a base to form the desired product.

  • Introduction of the 4-Chloro-Phenylthio Group: : The 4-chloro-phenylthio group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the azetidine ring with a 4-chloro-phenylthio halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with specific functional groups reduced.

    Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Binding to Receptors: : The compound may bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.

  • Inhibition of Enzymes: : The compound may inhibit specific enzymes, affecting metabolic pathways and leading to changes in cellular processes.

  • Modulation of Signaling Pathways: : The compound may modulate signaling pathways, affecting cellular communication and leading to various biological effects.

Comparison with Similar Compounds

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine can be compared with other similar compounds, such as:

  • 1-Benzhydryl-3-bromoazetidine: : This compound features a bromo group instead of the 4-chloro-phenylthio group. It may have different chemical reactivity and biological properties.

  • 1-Benzhydryl-3-methanesulfonatoazetidine: : This compound features a methanesulfonate group instead of the 4-chloro-phenylthio group. It may have different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-benzhydryl-3-(4-chlorophenyl)sulfanylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJYZGNXLBHJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384921
Record name 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132924-59-5
Record name 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A stirred mixture of 48 g (0.2 mole) of 1-diphenylmethyl-3-azetidinol, and 22 g (28 ml) (0.22 mole) of triethylamine in 800 ml of toluene under nitrogen was cooled in a water bath then treated with 27.5 g (0.22 mole) of methanesulfonyl chloride added dropwise. After stirring for 16 hr, the reaction mixture was diluted by adding 200 ml of isopropyl ether. The triethylamine hydrochloride was removed by filtration and washed with 200 ml of (50/50) toluene/isopropyl ether. The filtrates were combined, washed with 2×200 ml of water and returned to the reaction mixture. The reaction mixture was treated with 24 g (0.6 mole) of sodium hydroxide in 100 ml of water, 6.5 g (0.02 mole) of tetrabutylammonium bromide and 31.8 g (0.22 mole) of 4-chlorothiophenol then heated at reflux while stirring vigorously. After 96 hr, TLC showed the expected product to be approximately 80% of the reaction mixture. After cooling, the organic phase was separated, washed with water (3×200 ml) and treated with 25 g of oxalic acid dihydrate in 100 ml of methanol. The precipitated product was collected by filtration, yielding 75 g of crude oxalate salt. The oxalate salt was suspended in warm water and treated with 0.4 mole (26 g) of potassium hydroxide. The solid which precipitated from the basic solution was collected and recrystallized from methanol with charcoal treatment to yield 17.6 g of white granular crystals, m.p. 84°-86° C. A second crop of crystals was obtained from the filtrate after standing (8.6 g). The yield was 36%.
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